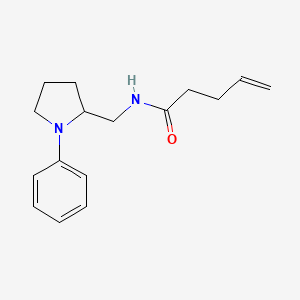

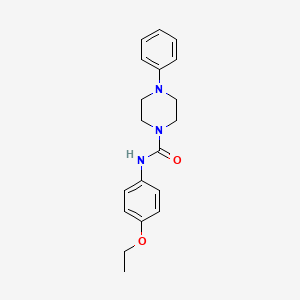

![molecular formula C11H12N4O B2724501 2-(methylamino)-3-[(1E)-(methylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1321983-16-7](/img/structure/B2724501.png)

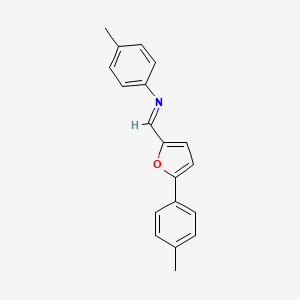

2-(methylamino)-3-[(1E)-(methylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(methylamino)-3-[(1E)-(methylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one, also known as MPP, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. MPP is a pyrido[1,2-a]pyrimidin-4-one derivative that has shown promising results in various studies as an anticancer agent.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Pyrido[1,2-a]pyrimidin-4-ones, including compounds structurally related to 2-(methylamino)-3-[(1E)-(methylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one, are noted for their broad range of useful biological properties. A concise synthesis method for substituted pyrido[1,2-a]pyrimidin-2-ones from readily available materials has been developed, showcasing their potential in drug discovery due to interesting physico-chemical properties and their underrepresentation in molecule screening libraries (Alanine et al., 2016). Additionally, the synthesis of biologically relevant, 4-trifluoromethylpyrido[1,2-a]pyrimidin-2-one demonstrates the potential for creating metabolically stable derivatives under mild conditions (Harriman et al., 2003).

Biological and Pharmacological Research

Research on pyrido[1,2-a]pyrimidin-4-ones has led to the discovery of compounds with significant biological activities. For instance, novel N-¿2-amino-4-methyl[(pyrrolo[2, 3-d]pyrimidin-5-yl)ethyl]benzoyl¿-L-glutamic acid was synthesized as a potent dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), showcasing potential as an antitumor agent. This compound displayed more inhibitory effects against TS and DHFR than other compounds and demonstrated antitumor activity against tumor cells in culture, highlighting its potential in cancer therapy (Gangjee et al., 2000).

Material Science and Engineering

The structural and physicochemical properties of pyrido[1,2-a]pyrimidin-4-one derivatives have implications beyond pharmacology, extending into materials science. For example, the synthesis of new 2-aryl-3,7-dihydro-4 H -pyrrolo[2,3-d]pyrimidin-4-ones through cyclocondensation highlights the versatility of these compounds in developing new materials with potential applications in various fields (Davoodnia et al., 2010).

Supramolecular Chemistry

The potential of pyrimidine derivatives in forming hydrogen-bonded supramolecular assemblies is noteworthy. Novel pyrimidine derivatives were synthesized and investigated as suitable ligands for co-crystallization, forming 2D and 3D networks through extensive hydrogen bonding. This research opens up new avenues for the design of supramolecular architectures based on pyrimidine scaffolds (Fonari et al., 2004).

Eigenschaften

IUPAC Name |

2-(methylamino)-3-(methyliminomethyl)pyrido[1,2-a]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c1-12-7-8-10(13-2)14-9-5-3-4-6-15(9)11(8)16/h3-7,13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVWJNJZSXFWUFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C(=O)N2C=CC=CC2=N1)C=NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

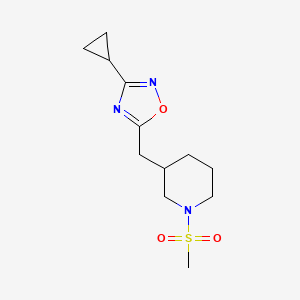

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2724424.png)

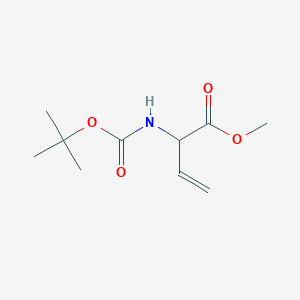

![3-[1-(4-Methylphthalazin-1-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2724425.png)

![4-Amino-N-[2-(dimethylamino)ethyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2724426.png)

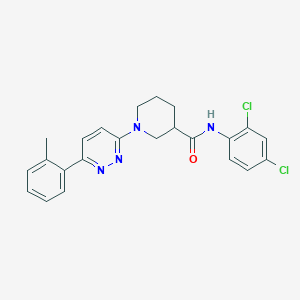

![2,6-dichloro-N-methyl-N-{[5-(2-methylcyclopropyl)furan-2-yl]methyl}pyridine-3-sulfonamide](/img/structure/B2724441.png)